molecular formula C25H24N4O3S B2969147 7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207044-14-1

7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2969147
CAS No.: 1207044-14-1
M. Wt: 460.55
InChI Key: SSXADXHLKMWCNL-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a methoxyphenyl group, and a phenylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential to inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
  • 7-methyl-5-(2-oxo-2-phenyl-ethoxy)-4-phenyl-chromen-2-one

Uniqueness

Compared to these similar compounds, 7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique thieno[3,2-d]pyrimidin-4-one core and the presence of both methoxyphenyl and phenylpiperazinyl groups. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-32-20-9-7-18(8-10-20)21-16-33-24-23(21)26-17-29(25(24)31)15-22(30)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXADXHLKMWCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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